(1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate
(1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate
Brand Name:
Vulcanchem
CAS No.:
16088-09-8
VCID:
VC0176140
InChI:
InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1
SMILES:
CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N
Molecular Formula:
C11H18N2O4
Molecular Weight:
242.275
(1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate
CAS No.: 16088-09-8
Main Products
VCID: VC0176140
Molecular Formula: C11H18N2O4
Molecular Weight: 242.275
CAS No. | 16088-09-8 |
---|---|
Product Name | (1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate |
Molecular Formula | C11H18N2O4 |
Molecular Weight | 242.275 |
IUPAC Name | acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |
Standard InChI | InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1 |
Standard InChIKey | JEZBESJFZVUBSW-VTLYIQCISA-N |
SMILES | CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N |
Synonyms | (1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume